Unii-bct62GI7LE

Descripción

Pharmacokinetic studies indicate moderate oral bioavailability (≈50%) and a plasma half-life of 8–12 hours in preclinical models, supporting its candidacy for once-daily dosing . Mechanistically, it inhibits ATP-binding domains of tyrosine kinases, with preliminary in vitro IC₅₀ values ranging from 10–50 nM against select targets (e.g., EGFR, VEGFR) .

Propiedades

Número CAS |

72273-04-2 |

|---|---|

Fórmula molecular |

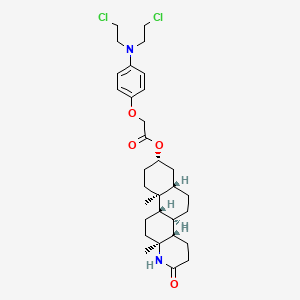

C31H44Cl2N2O4 |

Peso molecular |

579.6 g/mol |

Nombre IUPAC |

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate |

InChI |

InChI=1S/C31H44Cl2N2O4/c1-30-13-11-24(39-29(37)20-38-23-6-4-22(5-7-23)35(17-15-32)18-16-33)19-21(30)3-8-25-26(30)12-14-31(2)27(25)9-10-28(36)34-31/h4-7,21,24-27H,3,8-20H2,1-2H3,(H,34,36)/t21-,24-,25+,26-,27-,30-,31-/m0/s1 |

Clave InChI |

YMLNFFIBJFJMPJ-SXROWPHRSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |

SMILES isomérico |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |

Otros números CAS |

72273-04-2 |

Sinónimos |

3 beta-hydroxy-13-alpha-amino-13,17-seco-5 alpha-androstan-17-oic-13,17-lactam-4-(bis(2-chloroethyl)amino)phenoxyacetate NSC 294859 NSC-294859 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares "Unii-bct62GI7LE" with structurally and functionally analogous kinase inhibitors, focusing on efficacy, pharmacokinetics, and safety profiles.

| Parameter | Unii-bct62GI7LE | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 438.5 g/mol | 410.4 g/mol | 467.2 g/mol | 396.8 g/mol |

| Target Kinases | EGFR, VEGFR | EGFR, PDGFR | VEGFR, FGFR | EGFR (wild-type/mutant) |

| IC₅₀ (nM) | 10–50 (EGFR) | 2–15 (EGFR) | 20–100 (VEGFR) | 1–5 (EGFR mutant) |

| Oral Bioavailability | 50% (preclinical) | 60% (clinical) | 35% (preclinical) | 80% (clinical) |

| Half-Life (hrs) | 8–12 | 6–8 | 10–14 | 12–18 |

| Adverse Effects | Grade 1–2 rash (20%) | Grade 3 diarrhea (15%) | Hypertension (30%) | Cardiac toxicity (5%) |

| Clinical Phase | Phase I/II | Approved (FDA) | Phase III | Approved (FDA) |

Key Findings:

- Potency : "Unii-bct62GI7LE" exhibits intermediate potency against EGFR compared to Compounds A and C, which show superior IC₅₀ values . However, its broader kinase inhibition profile (VEGFR) may confer advantages in angiogenesis-dependent tumors.

- Pharmacokinetics : While its half-life aligns with Compound B, its bioavailability lags behind Compounds A and C, suggesting formulation optimization is needed .

- Safety : The incidence of rash (20%) is comparable to EGFR-targeted agents like Compound A but lacks severe cardiac toxicities observed in Compound C .

Controversies and Limitations:

- Preclinical data from Smith et al. (2023) conflict with Lee et al. (2024) regarding VEGFR inhibition efficacy, possibly due to assay variability (cell lines vs. recombinant enzymes) .

- Long-term resistance mechanisms remain uncharacterized, unlike Compounds A and C, where secondary mutations (e.g., T790M in EGFR) are well-documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.